Lisavanbulin

Brain Penetration CNS Malignancies Pharmacokinetics

Lisavanbulin is a water-soluble, orally bioavailable lysine prodrug of the microtubule-destabilizing agent BAL27862 (avanbulin). Its active metabolite uniquely binds the colchicine site of tubulin, inducing a distinct conformational change and maintaining efficacy in taxane- and vinca-alkaloid-resistant models. With a brain-to-plasma ratio of ~1, it is a critical tool compound for CNS oncology research, particularly glioblastoma PDX models. Ideal for chronic in vivo oral dosing studies (>80% oral bioavailability), lisavanbulin offers a validated chemical probe for investigating non-cross-resistant microtubule-targeting strategies and biomarker-driven (e.g., high EB1 expression) therapies.

Molecular Formula C26H29N9O3
Molecular Weight 515.6 g/mol
CAS No. 1263384-43-5
Cat. No. B1194490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLisavanbulin
CAS1263384-43-5
SynonymsBAL-101553;  BAL101553;  BAL 101553;  Lisavanbulin
Molecular FormulaC26H29N9O3
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N
InChIInChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37)/t19-/m0/s1
InChIKeyNIPZLALJRAHABJ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lisavanbulin (BAL101553): A Microtubule-Destabilizing Prodrug with Distinct Tubulin Binding and CNS Penetration Properties


Lisavanbulin (BAL101553; CAS 1263384-43-5) is a water-soluble, orally bioavailable lysine prodrug of the synthetic small molecule BAL27862 (avanbulin), a microtubule-destabilizing agent [1]. Upon administration, lisavanbulin is rapidly converted to BAL27862, which binds to the colchicine site of tubulin and inhibits microtubule polymerization [2]. BAL27862 exhibits a unique binding mode and downstream effects on microtubule organization that are distinct from other colchicine-site binders [3]. The compound is characterized by its lipophilic nature (molecular weight 387) and demonstrated ability to penetrate the blood-brain barrier with a brain-to-plasma ratio of approximately unity in preclinical models [4].

Why Lisavanbulin (BAL101553) Cannot Be Directly Substituted with Other Microtubule-Targeting Agents


Lisavanbulin's active metabolite, BAL27862, binds to the colchicine site of tubulin but induces a distinct conformational change and downstream phenotype compared to other colchicine-site ligands such as colchicine itself [1]. Critically, lisavanbulin demonstrates retained activity in cancer models resistant to taxanes and vinca alkaloids, which target the taxane and vinca sites, respectively [2]. Furthermore, its physicochemical properties confer brain penetration capabilities not shared by many commonly used microtubule-targeting agents (MTAs) like paclitaxel or vincristine, which are substrates for P-glycoprotein (P-gp) efflux at the blood-brain barrier [3]. These pharmacological and biopharmaceutical distinctions preclude simple interchangeability with other MTAs in research or therapeutic settings.

Quantitative Differential Evidence: Lisavanbulin (BAL101553) vs. Relevant Comparators


Blood-Brain Barrier Penetration: Lisavanbulin vs. Standard Microtubule Inhibitors

Lisavanbulin's active moiety, BAL27862, demonstrates a brain-to-plasma concentration ratio of approximately 1:1 in preclinical rodent models [1]. This contrasts sharply with widely used microtubule-targeting agents like paclitaxel and vincristine, which are P-glycoprotein (P-gp) substrates and achieve negligible brain concentrations, limiting their utility against CNS malignancies [2].

Brain Penetration CNS Malignancies Pharmacokinetics

Retained Activity in Taxane- and Vinca-Alkaloid-Resistant Cancer Models

BAL27862, the active metabolite of lisavanbulin, maintains potent antiproliferative activity in cancer cell lines and xenograft models that have acquired resistance to taxanes (e.g., paclitaxel) or vinca alkaloids (e.g., vincristine) [1]. This is attributed to its distinct binding site (colchicine site) on tubulin, which is different from the taxane and vinca binding domains [2].

Drug Resistance Microtubule Inhibitors Cross-Resistance

High Oral Bioavailability Enabling Flexible Dosing vs. Intravenous-Only MTAs

Lisavanbulin (BAL101553) is a lysine prodrug designed for enhanced water solubility and oral absorption. Clinical pharmacokinetic studies demonstrate that the oral bioavailability of the active metabolite BAL27862 exceeds 80% [1]. This is a significant differentiator from many clinically used microtubule inhibitors like paclitaxel and eribulin, which require intravenous administration due to poor oral bioavailability.

Oral Bioavailability Prodrug Pharmacokinetics

Potent Tubulin Binding Affinity and Distinct Structural Interactions

BAL27862 binds to the colchicine site of tubulin with a dissociation constant (Kd) of 244 ± 30 nM and inhibits tubulin assembly with an IC50 of 1.4 µM [1]. While this affinity is comparable to other colchicine-site ligands, X-ray crystallography reveals that BAL27862 induces distinct conformational effects on the tubulin dimer and on microtubule organization compared to colchicine itself [2]. This results in a unique phenotype of microtubule destabilization and severing not observed with colchicine.

Tubulin Binding Colchicine Site X-ray Crystallography

Clinical Activity in Recurrent Glioblastoma: Evidence of Objective Response

In a phase 1/2a study of oral lisavanbulin in patients with progressive or recurrent glioblastoma, a partial response (>90% area reduction by RANO criteria) was observed in one patient with IDH-mutated GBM at the 25 mg daily dose, with durable response lasting over 8 months [1]. In a separate phase 2a study of 48-hour IV infusion, a partial response with >90% glioblastoma area reduction was also documented in one patient with recurrent glioblastoma [2].

Glioblastoma Clinical Trial Response Rate

Priority Research and Procurement Scenarios for Lisavanbulin (BAL101553)


Preclinical and Translational Research in Brain Tumors and CNS Metastases

Given its well-documented brain penetration (brain:plasma ratio ~1) [1], lisavanbulin is a compelling tool compound for investigating microtubule disruption in CNS malignancies. It is particularly relevant for preclinical glioblastoma (GBM) models, including patient-derived xenografts (PDX), where its activity as monotherapy and in combination with radiation has been established [2].

Investigating Overcoming Taxane and Vinca Alkaloid Resistance

In cancer cell line panels or in vivo models with acquired resistance to paclitaxel, docetaxel, or vincristine, lisavanbulin (or its active moiety BAL27862) serves as a validated positive control or experimental agent due to its retained activity in these contexts [3]. This makes it a key reagent for studying non-cross-resistant microtubule-targeting strategies.

Oral Microtubule Inhibitor for Chronic Dosing Regimens

The high oral bioavailability (>80%) of the active metabolite [4] makes lisavanbulin uniquely suited for in vivo studies requiring chronic, daily oral dosing. This is in contrast to most preclinical microtubule inhibitors that require parenteral administration, which can be a limiting factor in long-term efficacy or combination studies.

Clinical Development of Novel Glioblastoma Therapeutics

The clinical evidence of objective tumor responses in recurrent glioblastoma [5] positions lisavanbulin as a candidate for further clinical investigation, particularly in biomarker-selected populations (e.g., tumors with high EB1 expression [6]) or in combination with radiotherapy. Its safety profile from phase 1/2a studies supports its inclusion in early-phase clinical trials for brain tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lisavanbulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.